molecular formula C20H26Cl2FN3O B8498647 1-Piperidineacetamide,n-(4-aminophenyl)-4-[(4-fluorophenyl)methyl]-,dihydrochloride

1-Piperidineacetamide,n-(4-aminophenyl)-4-[(4-fluorophenyl)methyl]-,dihydrochloride

Cat. No. B8498647
M. Wt: 414.3 g/mol
InChI Key: HUBAEOBNMRZNGT-UHFFFAOYSA-N
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Patent
US07435744B2

Procedure details

To a stirred solution of 0.38 g (1 mmol) of N-(4-amino-phenyl)-2-[4-(4-fluoro-benzyl)-piperidin-1-yl]-acetamide dihydrochloride (Example 181) and 0.28 ml (2 mmol) of triethylamine in 10 ml of dichloromethane 0.1 ml (1 mmol) of acetic anhydride in 2 ml of dichloromethane is added dropwise below 10° C., and the reaction mixture is stirred at room temperature for 3 hours. The solvent is evaporated and the residue is treated with water and the crystals are filtered off to yield 0.15 g (39%) of the title compound. Melting Point: 173-180° C. (water)
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
39%

Identifiers

REACTION_CXSMILES
Cl.Cl.[NH2:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:27])[CH2:12][N:13]2[CH2:18][CH2:17][CH:16]([CH2:19][C:20]3[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=3)[CH2:15][CH2:14]2)=[CH:6][CH:5]=1.C(N(CC)CC)C.[C:35](OC(=O)C)(=[O:37])[CH3:36]>ClCCl>[C:35]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:11](=[O:27])[CH2:12][N:13]2[CH2:14][CH2:15][CH:16]([CH2:19][C:20]3[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=3)[CH2:17][CH2:18]2)=[CH:6][CH:5]=1)(=[O:37])[CH3:36] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.38 g
Type
reactant
Smiles
Cl.Cl.NC1=CC=C(C=C1)NC(CN1CCC(CC1)CC1=CC=C(C=C1)F)=O
Name
Quantity
0.28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
ADDITION
Type
ADDITION
Details
the residue is treated with water
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)NC1=CC=C(C=C1)NC(CN1CCC(CC1)CC1=CC=C(C=C1)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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